Product packaging for alpha-Ketoamide inhibitor 11r(Cat. No.:)

alpha-Ketoamide inhibitor 11r

Cat. No.: B13428944
M. Wt: 572.7 g/mol
InChI Key: QTGORSKTHIBLJT-FIVJMQNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of α-Ketoamide Chemical Scaffolds in Medicinal Chemistry

The α-ketoamide motif is a "privileged structure" in medicinal chemistry, meaning it is a versatile chemical scaffold that can bind to a variety of biological targets. nih.govacs.org This moiety is found in numerous natural products and has been extensively utilized by medicinal chemists to create compounds with the potential to treat a wide range of diseases. nih.govacs.org The α-ketoamide structure features two adjacent carbonyl groups and a nitrogen atom, all lying on the same plane, which allows for specific interactions with biological targets. nih.gov

One of the key advantages of the α-ketoamide scaffold is its reactivity. The ketone group can act as an electrophile, reacting with nucleophilic residues like cysteine or serine in the active sites of enzymes. acs.orgtandfonline.com This can lead to the formation of a reversible covalent bond, effectively inhibiting the enzyme's function. nih.govnih.gov Compared to other dicarbonyl compounds, α-ketoamides exhibit improved pharmacokinetic properties, such as better membrane permeability and enhanced stability against plasma esterases and proteolytic cleavage. nih.govacs.org This increased stability and comparable potency to more reactive compounds, like those with an aldehyde "warhead," make the α-ketoamide a favorable choice in drug design. nih.govazolifesciences.com

Rationale for Targeting Viral Proteases with α-Ketoamide Inhibitors

Many viruses, including coronaviruses and enteroviruses, rely on proteases to cleave large viral polyproteins into individual functional proteins necessary for viral replication. acs.orgnih.govnih.gov These viral proteases, such as the main protease (Mpro) or 3C protease, have a unique active site architecture and a specific requirement for a glutamine residue at a particular position (P1) of their substrate. acs.org This specificity makes them an attractive target for antiviral drug development, as inhibiting these proteases can halt the viral life cycle. acs.orgresearchgate.net

The α-ketoamide moiety is particularly well-suited to target these viral proteases. acs.org The α-keto group of the inhibitor can form a reversible covalent bond with the catalytic cysteine residue in the protease's active site, forming a thiohemiketal. nih.gov This interaction is further stabilized by hydrogen bonds between the inhibitor and the surrounding amino acid residues of the protease. nih.gov The ability of the α-ketoamide warhead to engage in multiple hydrogen-bonding interactions gives it an advantage over other electrophilic groups like aldehydes or Michael acceptors. nih.govnih.gov The design of peptidomimetic α-ketoamides allows for the creation of inhibitors that mimic the natural substrate of the protease, enhancing their binding affinity and selectivity. acs.org

Historical Context of Viral Protease Inhibitors and the Development of Peptidomimetics

The development of viral protease inhibitors represents a major success in structure-based drug design, particularly in the fight against HIV. wikipedia.org Following the identification of HIV as the cause of AIDS in the mid-1980s, the HIV-1 protease was quickly recognized as a critical target for antiviral therapy due to its essential role in viral maturation. nih.gov The first HIV protease inhibitor, saquinavir, was a peptidomimetic designed to mimic the transition state of the protease's natural substrate and was approved in 1995. wikipedia.orgnih.gov This was followed by other inhibitors like ritonavir (B1064) and indinavir. wikipedia.org The introduction of these drugs dramatically reduced AIDS-related deaths. wikipedia.org

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as enhanced metabolic stability, better bioavailability, and increased receptor affinity. nih.govnih.govrsc.org Natural peptides are often poor drug candidates due to their rapid degradation by proteases and poor absorption. lifechemicals.com Peptidomimetic design strategies involve modifying the peptide structure, for example by altering the N- or C-terminus, replacing amino acids, or creating cyclic structures. nih.govcreative-peptides.commdpi.com This approach has been crucial in developing effective antiviral drugs, not only for HIV but also for other viruses like Hepatitis C, with the development of protease inhibitors such as boceprevir (B1684563) and telaprevir. creative-peptides.comelsevier.esnih.gov

Identification and Initial Characterization of α-Ketoamide Inhibitor 11r as a Lead Compound

In the quest for broad-spectrum antivirals, researchers designed and synthesized a series of peptidomimetic α-ketoamides to inhibit the main proteases of coronaviruses and the 3C proteases of enteroviruses. acs.org Through a process of optimizing different parts of the inhibitor structure, compound 11r was identified as a particularly potent and promising lead compound. acs.orgbiorxiv.org

Compound 11r , with a cyclohexylmethyl group at the P2 position, demonstrated significant inhibitory activity against a range of viral proteases. acs.orgbiorxiv.org It exhibited submicromolar IC50 values against the 3C protease of coxsackievirus B3 (CVB3) and the main protease of SARS-CoV, and a low micromolar IC50 value against the 3C protease of enterovirus A71 (EV-A71). biorxiv.org Furthermore, in cell-based assays, 11r showed impressive antiviral activity, with a remarkably low EC50 value in the picomolar range against Middle East Respiratory Syndrome coronavirus (MERS-CoV) in Huh7 cells. acs.org Despite not being the most potent against every individual protease tested, its broad-spectrum activity and favorable profile led to its selection as a lead compound for further development. biorxiv.org Subsequent modifications of 11r were undertaken to improve its properties, such as plasma half-life and solubility, leading to the development of new analogs with potential as treatments for viral infections. nih.govnih.gov

Data Tables

Table 1: Inhibitory Activity of α-Ketoamide 11r Against Various Viral Proteases

Viral ProteaseIC50 (μM)
CVB3 3Cpro<1
SARS-CoV Mpro<1
EV-A71 3Cpro1.7

Data sourced from a 2020 study on α-ketoamides as broad-spectrum inhibitors. biorxiv.org

Table 2: Antiviral Activity of α-Ketoamide 11r in Cell Culture

VirusCell LineEC50 (μM)
MERS-CoVHuh70.0004
HCoV 229EHuh71.8
SARS-CoVVero E62.1

Data sourced from a 2020 study on α-ketoamides as broad-spectrum inhibitors. acs.orgbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N4O5 B13428944 alpha-Ketoamide inhibitor 11r

Properties

Molecular Formula

C33H40N4O5

Molecular Weight

572.7 g/mol

IUPAC Name

(3S)-N-benzyl-3-[[(2S)-3-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butanamide

InChI

InChI=1S/C33H40N4O5/c38-29(17-16-23-10-4-1-5-11-23)36-28(20-24-12-6-2-7-13-24)32(41)37-27(21-26-18-19-34-31(26)40)30(39)33(42)35-22-25-14-8-3-9-15-25/h1,3-5,8-11,14-17,24,26-28H,2,6-7,12-13,18-22H2,(H,34,40)(H,35,42)(H,36,38)(H,37,41)/b17-16+/t26-,27-,28-/m0/s1

InChI Key

QTGORSKTHIBLJT-FIVJMQNTSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C[C@@H]2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCNC2=O)C(=O)C(=O)NCC3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Structural Design and Synthetic Strategies for Alpha Ketoamide Inhibitor 11r

Design Principles and Rationales for α-Ketoamide Inhibitor 11r Development

The fundamental design principle for inhibitor 11r was to create a peptidomimetic compound that could effectively mimic the natural substrate of the viral protease. tandfonline.com The core of the inhibitor is the α-ketoamide "warhead," which is designed to interact directly with the catalytic dyad of the protease. nih.govtandfonline.com Inhibitor 11r emerged from a program focused on developing broad-spectrum inhibitors and was identified as a potent, near-equipotent inhibitor against alphacoronaviruses, betacoronaviruses, and enteroviruses. nih.govacs.org It demonstrated particularly high potency against the Middle East Respiratory Syndrome coronavirus (MERS-CoV). nih.govnih.govacs.org

The development of the α-ketoamide series, including 11r, heavily relied on structure-based drug design, utilizing X-ray crystal structures of the target proteases to guide the molecular modeling and synthesis. nih.govrsc.orgmdpi.com This approach allows for the rational design of inhibitors that can precisely fit into the enzyme's active site. rsc.org

The key interaction involves the electrophilic α-keto group of the inhibitor and the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active site. nih.govbiorxiv.org This reaction forms a reversible covalent bond, creating a thiohemiketal intermediate. nih.govtandfonline.com The stability of this intermediate is enhanced by hydrogen bonds formed between the inhibitor and the "oxyanion hole" of the protease, which is composed of the backbone amides of residues Gly143 and Cys145. nih.gov The determination of crystal structures of various inhibitors in complex with their target proteases was instrumental in understanding these binding interactions and in the subsequent optimization of the inhibitor scaffold. nih.govacs.org

The optimization of the inhibitor's potency and pharmacokinetic properties was achieved through systematic modifications at various positions (P1, P2, P3, and P4) of the peptidomimetic scaffold.

P1 Position: A crucial design feature for this class of inhibitors is the incorporation of a rigid γ-lactam as a glutamine surrogate at the P1 position. acs.org This modification enhances the inhibitory activity by reducing the entropic penalty associated with the binding of a more flexible, natural glutamine side chain. acs.orgbiorxiv.org

P2 Position: The substituent at the P2 position proved to be critical for achieving broad-spectrum activity. nih.govresearchgate.netacs.org For inhibitor 11r , a cyclohexylmethyl group was selected for the P2 position following the exploration of various aliphatic and cyclic moieties. nih.govacs.org This particular group was found to confer near-equipotency against the proteases of different virus genera. The plasticity of the S2 subsite in the protease active site allows it to accommodate a variety of substituents. nih.gov For instance, in a subsequent optimization aimed at enhancing activity specifically against SARS-CoV-2, the larger cyclohexyl group of the 11r lineage was replaced with a smaller cyclopropyl (B3062369) moiety in the derivative 13b . nih.gov

P3-P4 Positions: The P3 and P4 positions, which bind to the S3 and S4 subsites of the protease, are typically occupied by N-terminal capping groups. In inhibitor 11r , a cinnamoyl group serves as the N-cap at the P3 position. acs.org Modifications at this position were explored to improve physicochemical properties. For example, in the analogue 13a , the hydrophobic cinnamoyl moiety was replaced with a tert-butyloxycarbonyl (Boc) group to enhance aqueous solubility and reduce binding to plasma proteins. nih.gov Further modifications in other series involved incorporating the P3-P2 amide bond into a pyridone ring structure to protect it from cleavage by cellular proteases, thereby increasing the compound's plasma half-life. nih.gov

CompoundP1 MoietyP2 MoietyP3 Moiety (N-cap)Design Rationale
11r γ-lactamCyclohexylmethylCinnamoylBroad-spectrum activity against coronaviruses and enteroviruses. nih.govacs.org
13a γ-lactamCyclohexylBocImproved solubility and plasma half-life over 11r. nih.gov
13b γ-lactamCyclopropylPyridone-containingEnhanced activity against betacoronaviruses (e.g., SARS-CoV-2). nih.gov

Advanced Synthetic Methodologies for α-Ketoamide Inhibitor 11r and its Analogues

The synthesis of α-ketoamide inhibitor 11r and its related analogues is a multi-step process that relies on established peptide coupling techniques and specific oxidation reactions to construct the key α-ketoamide warhead. acs.org

A convergent synthetic strategy is employed, starting from readily available amino acid derivatives. The general pathway for synthesizing the inhibitor series to which 11r belongs can be outlined as follows: acs.org

Preparation of the P1 Lactam: The synthesis begins with the creation of the core γ-lactam structure. Starting from N-Boc glutamic acid dimethyl ester, a dianionic alkylation followed by hydrogenation and in situ cyclization yields the necessary lactam intermediate (3 ). acs.org

Preparation of the P2-P3 Fragment: In a parallel track, the N-capped amino acids that will form the P2 and P3 portions of the inhibitor are prepared (intermediate 5 ). acs.org

Coupling and Elongation: The key P1 and P2-P3 fragments are then coupled together via standard peptide coupling methods (e.g., using HATU as a coupling agent) to form the dipeptidic intermediate 6 . acs.org

Formation of the α-Hydroxyamide: The ester group in intermediate 6 is reduced to a primary alcohol (7 ). This alcohol is then oxidized to the corresponding aldehyde (8 ) using a mild oxidant like Dess-Martin periodinane (DMP). A nucleophilic addition of an isocyanide to the aldehyde, followed by hydrolysis, generates the α-hydroxyamide intermediate (10 ). acs.org

Final Oxidation to α-Ketoamide: The final and crucial step is the oxidation of the secondary alcohol in the α-hydroxyamide 10 to the target α-ketoamide (11 ). This transformation is also typically achieved using Dess-Martin periodinane, which selectively oxidizes the alcohol without affecting other sensitive functional groups in the molecule. acs.org

This synthetic route provides a reliable and adaptable method for producing a variety of α-ketoamide inhibitors for structure-activity relationship (SAR) studies.

Molecular Mechanism of Action of Alpha Ketoamide Inhibitor 11r

Identification and Validation of the Primary Molecular Target of alpha-Ketoamide Inhibitor 11r

The primary molecular targets of this compound are the main proteases (Mpro) of coronaviruses and the 3C proteases (3Cpro) of enteroviruses. These cysteine proteases are essential for the viral life cycle, as they are responsible for cleaving viral polyproteins into functional proteins required for replication. Due to their critical function and high degree of conservation among various coronaviruses, these proteases, particularly the SARS-CoV-2 Mpro, are considered attractive targets for antiviral drug development.

The design of the α-ketoamide series, including 11r, was a structure-based effort that analyzed the crystal structures of several unliganded target enzymes, such as SARS-CoV Mpro, HCoV-229E Mpro, and Coxsackievirus B3 3Cpro. The high sequence similarity (approximately 99%) between the Mpro of SARS-CoV and SARS-CoV-2 suggested that inhibitors developed for one would likely be effective against the other.

The inhibitory potency of this compound and its analogues has been quantified through enzymatic assays against purified recombinant viral proteases. These assays directly measure the ability of the inhibitor to modulate the activity of its target enzyme. Compound 11r was evaluated against a panel of proteases, including SARS-CoV Mpro, human coronavirus (HCoV)-NL63 Mpro, Coxsackievirus B3 (CVB3) 3Cpro, and Enterovirus A71 (EV-A71) 3Cpro.

The results demonstrated potent inhibition of these key viral enzymes. For instance, a closely related analogue, 13b, was shown to inhibit the SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 0.67 µM. The α-ketoamide scaffold has proven to be highly effective against cysteine proteases in general.

Table 1: Inhibitory Activity of this compound in Enzymatic Assays
Target ProteaseIC₅₀ (μM)Reference
SARS-CoV Mpro0.7
HCoV-NL63 Mpro12.5

To validate the enzymatic activity within a biological context, this compound was tested in cell-based assays, including viral replicons and cultures of virus-infected cells. These studies confirmed its antiviral efficacy, showing that 11r exhibits low-micromolar half-maximal effective concentration (EC50) values against a broad spectrum of viruses, including enteroviruses, alphacoronaviruses, and betacoronaviruses.

Notably, 11r demonstrated exceptional activity against Middle East Respiratory Syndrome coronavirus (MERS-CoV), with EC50 values in the three-digit picomolar range in Huh7 cells. It also showed potent activity in Calu3 human lung cells, which are primary targets for respiratory viruses.

Table 2: Antiviral Activity of this compound in Cell-Based Assays
VirusCell LineEC₅₀ (μM)Reference
SARS-CoVVero1.8 - 2.1
HCoV-NL63Huh71.8
MERS-CoVHuh7Picomolar range

Detailed Binding Mode and Interactions of this compound with its Target

The molecular mechanism of 11r relies on the interaction of its α-ketoamide "warhead" with the catalytic dyad of the target cysteine protease. This interaction involves the nucleophilic attack of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) on one of the carbonyl carbons of the α-ketoamide group. This forms a reversible, covalent thiohemiketal adduct, effectively inactivating the enzyme.

A key advantage of the α-ketoamide warhead is its steric versatility. It features two hydrogen bond acceptors (the α-keto oxygen and the amide oxygen), allowing for more extensive interactions with the enzyme's active site compared to other warheads like aldehydes or Michael acceptors, which typically have only one.

The precise binding mode of α-ketoamide inhibitors has been elucidated through structural biology techniques, primarily X-ray co-crystallography. Studies on this class of inhibitors have successfully determined crystal structures of several protease-inhibitor complexes, providing atomic-level detail of the interactions.

These crystal structures confirm that the α-ketoamide warhead forms a covalent bond with the catalytic Cys145. The resulting thiohemiketal can adopt different stereochemistries (R or S) depending on the specific protease. In the complex of a similar inhibitor (11a) with SARS-CoV Mpro, the thiohemiketal is in the R configuration. Its hydroxyl group accepts two hydrogen bonds from the backbone amides of Gly143 and Cys145, which form the "oxyanion hole," a critical feature of cysteine proteases. Concurrently, the amide oxygen of the warhead accepts a hydrogen bond from the catalytic His41. This network of interactions anchors the inhibitor firmly in the active site, leading to potent inhibition.

Table 3: Key Molecular Interactions of alpha-Ketoamide Inhibitors with Target Protease Active Site
Inhibitor MoietyTarget ResidueInteraction TypeReference
α-ketoamide carbonylCys145 (thiol)Covalent thiohemiketal bond
Thiohemiketal hydroxyl/oxyanionGly143, Cys145 (oxyanion hole)Hydrogen bond
Thiohemiketal hydroxyl/oxyanionHis41Hydrogen bond
Warhead amide oxygenHis41Hydrogen bond

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in complementing experimental data and providing deeper insights into the binding interactions of alpha-ketoamide inhibitors. These approaches have been used to predict binding affinities, analyze the stability of the inhibitor-enzyme complex, and understand the dynamic nature of the interaction.

Molecular docking studies have successfully predicted the binding pose of α-ketoamide inhibitors within the Mpro active site, showing a high degree of correlation with co-crystal structures. For an analogue of 11r, a favorable binding affinity was calculated with a GlideScore of -8.8 kcal/mol, indicating a strong interaction.

Molecular dynamics (MD) simulations, which model the movement of atoms over time, have been used to assess the stability of the inhibitor-protease complex. Simulations of the Mpro bound to an α-ketoamide inhibitor demonstrated that the complex remains stable over the simulation period (e.g., 100 ns). Analysis of the root mean square deviation (RMSD) of the protein atoms showed that the inhibitor-bound complex is often more stable and exhibits less fluctuation than the unbound (apo) enzyme, confirming that the inhibitor locks the enzyme in a stable, inactive conformation.

Computational Modeling of Binding Interactions

Quantum Mechanics/Semi-Empirical Quantum Mechanics (QM/SQM) Analysis of Covalent Adduct Formation

The formation of a covalent bond between α-ketoamide inhibitors and the catalytic cysteine residue of viral proteases has been the subject of detailed computational studies using quantum mechanics/semi-empirical quantum mechanics (QM/SQM) models. While specific QM/SQM analyses for inhibitor 11r are not extensively detailed in the available literature, the general mechanism for this class of inhibitors is well-understood and applicable to 11r.

These computational analyses investigate the reaction pathway for the nucleophilic attack of the deprotonated thiol group of the catalytic cysteine on the electrophilic α-keto carbon of the inhibitor. Two primary pathways are typically considered: a concerted mechanism and a stepwise mechanism.

Concerted Mechanism: This pathway involves the simultaneous deprotonation of the cysteine's thiol group (by a nearby histidine residue) and the nucleophilic attack on the α-ketoamide warhead.

Stepwise Mechanism: This pathway proceeds in two distinct stages. The first step is the transfer of a proton from the cysteine's thiol to the catalytic histidine, forming a highly reactive thiolate anion. In the second step, this thiolate anion attacks the α-keto group of the inhibitor, leading to the formation of a tetrahedral intermediate known as a thiohemiketal.

Furthermore, these analyses can predict the stereochemistry of the resulting thiohemiketal adduct. The α-keto group presents two faces for nucleophilic attack (Si and Re), which can lead to the formation of either the S- or R-thiohemiketal. The preferred stereoisomer is determined by the specific geometry of the enzyme's active site.

Kinetic Characterization of Target Inhibition by this compound

The kinetic characterization of α-ketoamide inhibitor 11r provides quantitative insights into its potency and the nature of its interaction with target proteases.

The inhibitory potency of 11r has been evaluated against several viral proteases using enzymatic assays to determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific inhibition constants (Ki) for 11r are not widely reported in the primary literature, the IC50 values serve as a crucial measure of its efficacy.

For instance, inhibitor 11r has demonstrated potent activity against the main protease (Mpro) of SARS-CoV, with an IC50 value in the sub-micromolar range. In cell-based assays, which measure the inhibitor's effectiveness in a more biologically relevant context, 11r has shown low-micromolar to picomolar half-maximal effective concentrations (EC50) against various coronaviruses.

Inhibitory Activity of this compound
TargetAssay TypeValue
SARS-CoV MproIC500.7 µM
MERS-CoV (in Huh7 cells)EC50400 pM
SARS-CoV (in Vero E6 cells)EC502.1 µM

Alpha-ketoamides, including inhibitor 11r, are generally classified as reversible covalent inhibitors. The covalent bond formed between the inhibitor and the enzyme, a thiohemiketal, is potentially reversible. This reversibility is a significant characteristic, as it can lead to a more favorable safety profile compared to irreversible inhibitors, which permanently inactivate the target enzyme. The ability of the thiohemiketal adduct to dissociate allows for the potential recovery of enzyme activity. The degree of reversibility is influenced by the stability of the covalent adduct within the enzyme's active site.

The mechanism of inhibition by α-ketoamide 11r involves the formation of a covalent thiohemiketal adduct with the catalytic cysteine residue in the active site of the target protease. This process is initiated by the deprotonation of the cysteine's thiol group, typically facilitated by a nearby histidine residue, which acts as a general base. The resulting nucleophilic thiolate anion then attacks the electrophilic carbon of the α-keto group in the inhibitor.

This nucleophilic addition results in the formation of a tetrahedral intermediate, where the sulfur atom of the cysteine is covalently bonded to the former keto-carbon of the inhibitor. The oxygen atom of the keto group becomes an oxyanion, which is stabilized by hydrogen bonds from the main chain amides of conserved glycine (B1666218) and cysteine residues in the oxyanion hole of the active site. Crystal structures of closely related α-ketoamide inhibitors in complex with viral proteases have confirmed the formation of this thiohemiketal linkage and have shown that the resulting adduct can adopt either an R or S configuration, depending on the specific protease.

Residence time analysis is a kinetic parameter that measures the duration of the inhibitor-target complex (τ = 1/k_off_), providing insight into the durability of target engagement. A longer residence time can translate to a more sustained pharmacological effect in vivo.

Specific residence time analysis for the complex formed between α-ketoamide inhibitor 11r and its target proteases is not available in the reviewed scientific literature. However, for the broader class of α-ketoamide inhibitors, a long residence time is often a desirable attribute. For example, other α-ketoamide inhibitors of viral proteases have been characterized as having residence times on the order of minutes to hours, indicating a slow dissociation from the enzyme-inhibitor complex. This prolonged engagement is a key feature of their mechanism of action and contributes to their antiviral efficacy. While a specific value for 11r is not documented, its potent antiviral activity suggests that it likely forms a stable and long-lived complex with its target proteases.

Structure Activity Relationships Sar and Structural Optimization of Alpha Ketoamide Inhibitor 11r Analogues

Systematic Modification of the alpha-Ketoamide Scaffold and Substituent Effectsnih.govbiorxiv.orgijpsdronline.comnih.gov

The peptidomimetic scaffold of α-ketoamide inhibitors is designed to mimic the natural substrates of target proteases, typically viral cysteine proteases. This scaffold is characterized by several subsites (P1, P2, P3, P4, etc.) that interact with corresponding binding pockets (S1, S2, S3, S4) in the enzyme's active site. researchgate.net SAR studies have revealed that modifications at each of these positions, as well as the core α-ketoamide "warhead," can dramatically alter inhibitory potency and selectivity. nih.govbiorxiv.orgnih.gov

The optimization of substituents at the P1 through P4 positions is crucial for achieving high-affinity binding. acs.orgacs.org These positions are tailored to fit the specific topology and chemical environment of the target enzyme's active site pockets.

P1 Subsite: For many viral proteases, such as the main protease (Mpro or 3CLpro) of coronaviruses, there is a strong preference for a glutamine (Gln) residue at the P1 position. acs.orgcancer.gov Consequently, inhibitor design has focused on Gln mimics. A significant breakthrough was the use of a rigid lactam structure to mimic the Gln side chain. biorxiv.orgacs.org This modification enhances inhibitory power, potentially by reducing the entropic penalty of binding compared to a flexible Gln side chain. biorxiv.orgacs.org

P2 Subsite: The S2 pocket of target proteases can vary significantly in size and shape, making the P2 substituent a key determinant of broad-spectrum activity. biorxiv.orgacs.org For instance, in the development of broad-spectrum coronavirus and enterovirus inhibitors, modifying the P2 position proved critical. acs.orgcancer.gov While smaller groups like isobutyl were found to be suitable for some proteases with narrow S2 pockets, larger and more hydrophobic groups were often favored. biorxiv.orgacs.org The analogue 11r , with its cyclohexylmethyl group at P2, demonstrated potent, near-equipotent activity against diverse viruses, highlighting the success of this optimization strategy. acs.orgcancer.gov

P3 and P4 Subsites: The P3 and P4 positions generally interact with the more solvent-exposed S3 and S4 pockets of the enzyme. researchgate.netacs.org Modifications at these sites, often involving capping groups, influence solubility, cell permeability, and pharmacokinetic properties. While sometimes considered less critical for raw potency than P1 and P2, optimization of the P3 cap can still improve binding. kuleuven.be For example, replacing a styrene (B11656) moiety with a carbobenzoxy or t-butyloxycarbonyl group has been shown to produce compounds with comparable potency, suggesting some flexibility in this position. acs.org Studies have also shown that bulky side chains at the P3 position can be favorable. nih.gov

Table 1: Effect of P2-Substituent Modification on Inhibitory Activity

Compound P2 Substituent Target Protease IC50 (nM)
11n Isobutyl HCoV-NL63 Mpro 110
11a Benzyl SARS-CoV Mpro 400
11u Cyclopentylmethyl SARS-CoV Mpro 40

| 11r | Cyclohexylmethyl | SARS-CoV Mpro | 30 |

Stereochemistry is a critical factor in the inhibitory activity of α-ketoamides. The specific three-dimensional arrangement of atoms dictates the inhibitor's ability to fit correctly into the enzyme's active site. The nucleophilic attack by the catalytic cysteine of the protease on the α-keto group of the inhibitor forms a thiohemiketal adduct. acs.orgnih.gov This reaction can proceed from either the Re or Si face of the keto group, resulting in adducts with R or S stereochemistry, respectively. nih.govchemrxiv.org

The resulting stereochemistry of the thiohemiketal is dependent on the specific geometry of the active site. acs.org For example, structural studies have shown that the α-ketoamide inhibitor 11a forms an R-configured thiohemiketal with SARS-CoV Mpro but an S-configured adduct with the coxsackievirus B3 (CVB3) 3C protease. acs.org This difference is attributed to how the inhibitor orients itself to form hydrogen bonds within the distinct oxyanion holes of the respective enzymes. acs.org This highlights that the precise stereochemical fit is essential for potent inhibition and is a key consideration in inhibitor design. nih.gov

Identification of Key Pharmacophoric Elements within alpha-Ketoamide Inhibitor 11racs.orgacs.orgnih.gov

A pharmacophore model outlines the essential molecular features required for biological activity. For α-ketoamide inhibitors like 11r, these elements include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and the electrophilic "warhead." nih.gov

Electrophilic Warhead: The α-ketoamide group is the key reactive center, or "warhead." The α-keto carbon atom is electrophilic and undergoes reversible covalent bond formation with the catalytic cysteine residue of the target protease. nih.govbioworld.com

Hydrogen Bonding Network: The inhibitor forms a network of crucial hydrogen bonds within the active site. The oxygen of the α-keto group and the amide oxygen are critical hydrogen bond acceptors, often interacting with backbone amides in the enzyme's oxyanion hole (e.g., Gly143 and Cys145 in SARS-CoV Mpro). acs.orgnih.gov

Hydrophobic Moieties: The substituents at the P1 to P4 positions provide essential hydrophobic interactions that anchor the inhibitor in the binding pockets. The cyclohexylmethyl group at the P2 position of 11r, for instance, provides a large hydrophobic element that fits snugly into the S2 pocket of many viral proteases. acs.orgcancer.gov

P1 Glutamine Mimic: The γ-lactam ring at the P1 position is a critical pharmacophoric element that specifically targets the S1 pocket, which has a high affinity for glutamine side chains in many viral proteases. biorxiv.orgacs.org

Strategies for Enhancing Target Selectivity and Potencynih.govijpsdronline.comacs.orgacs.orgnih.gov

Enhancing the potency and selectivity of α-ketoamide inhibitors involves a multi-pronged approach focused on optimizing interactions with the target enzyme while minimizing off-target effects.

Exploiting Subsite Differences: A primary strategy is to exploit structural differences between the binding pockets of the target protease and other related human proteases, such as cathepsins. By fine-tuning the size, shape, and polarity of the P-site substituents, selectivity can be dramatically improved. acs.org For example, adding a fluorine atom to the pyridone ring in the P2/P3 position of some analogues enabled a new hydrogen bond, improving potency. acs.org

Structure-Based Design: Utilizing high-resolution crystal structures of inhibitors bound to their target enzymes provides an atomic-level blueprint for optimization. acs.orgacs.org This allows for the rational design of modifications that improve the fit within a binding pocket or introduce new, favorable interactions. acs.org For example, observing that a P1' substituent was too large for its pocket led to the design of analogues with smaller groups, which improved potency. acs.org

Primed and Non-Primed Site Targeting: Potency can be enhanced by designing inhibitors that occupy both the non-primed (S1, S2, etc.) and primed (S1', S2', etc.) substrate binding sites of the protease. nih.govnih.gov Introducing modifications to the P1' position (the part of the inhibitor extending beyond the cleavage site) can engage the S1' pocket, adding further binding interactions and improving potency. nih.gov

Rigidification of the Scaffold: Introducing conformational constraints, such as using a rigid lactam to mimic the P1-glutamine, can pre-organize the inhibitor in its bioactive conformation. biorxiv.orgacs.org This reduces the entropic cost of binding, thereby increasing affinity and potency. biorxiv.org

Computational SAR Studies and Predictive Modelsacs.orgacs.orgscribd.comresearchgate.net

Computational methods are indispensable tools in modern drug discovery for understanding SAR and predicting the activity of novel compounds before their synthesis.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding pose of an inhibitor within the enzyme's active site. nih.gov These models help rationalize observed SAR and guide the design of new analogues with improved interactions. acs.org Molecular dynamics (MD) simulations further refine this by modeling the dynamic behavior of the inhibitor-enzyme complex over time, providing insights into binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govtandfonline.com By generating models based on a set of known α-ketoamide inhibitors, researchers can predict the inhibitory potency of new, unsynthesized analogues. nih.govtandfonline.com These models often use descriptors like LogP (hydrophobicity), heat of formation, and electronic properties (e.g., HOMO energy) to build a predictive equation. tandfonline.com

Pharmacophore Modeling: Ligand-based pharmacophore models are generated by identifying the common structural features of a set of active molecules. nih.gov This model then serves as a 3D query to screen virtual libraries for new compounds that possess the key features required for binding, accelerating the discovery of novel hits. nih.gov

Fragment-Based Drug Design (FBDD): Computational FBDD approaches can be used to design new inhibitors from the ground up. mdpi.com This involves identifying small molecular fragments that bind to different regions of the active site and then computationally "linking" or "growing" them to create a single, high-affinity molecule. mdpi.com

Biological Evaluation of Alpha Ketoamide Inhibitor 11r in Preclinical Models

In Vitro Cellular Efficacy Studies

Antiviral Activity in Cell Cultures

Alpha-ketoamide inhibitor 11r has demonstrated broad-spectrum antiviral activity against a variety of viruses in cell culture experiments. The compound exhibits potent inhibitory effects, with its efficacy varying depending on the specific virus and the cell line used in the assay.

Notably, 11r displays low-micromolar half-maximal effective concentration (EC50) values against enteroviruses, alphacoronaviruses, and betacoronaviruses. mit.edukuleuven.bebiorxiv.orgbiorxiv.org Its activity against several human rhinoviruses (HRV) and enteroviruses is particularly noteworthy. For instance, in HeLa cells, the EC50 values were determined to be 0.7 µM for HRV2, 0.48 µM for HRV14, and 0.5 µM for EV-D68. acs.org Against Enterovirus 71 (EV-A71), the EC50 was 3.7 µM in RD cells. acs.org

The compound has shown significant potency against coronaviruses as well. In Huh7 cells infected with Human Coronavirus 229E (HCoV-229E), 11r had an EC50 of 1.8 µM. acs.org Strikingly, it exhibited exceptional activity against Middle East Respiratory Syndrome coronavirus (MERS-CoV) in Huh7 cells, with an EC50 value of 400 picomolar. acs.org In Vero E6 cells, the EC50 for SARS-CoV was between 1.8 and 2.1 µM. acs.org

Below is an interactive data table summarizing the antiviral activity of inhibitor 11r in various cell cultures.

Inhibition of Cellular Target Activity and Downstream Pathways

The primary mechanism of action for this compound is the inhibition of viral proteases that are essential for viral replication. kuleuven.bebiorxiv.orgbiorxiv.org Specifically, it targets the main protease (Mpro or 3CLpro) of coronaviruses and the 3C protease (3Cpro) of enteroviruses. mit.edukuleuven.bebiorxiv.org These proteases are cysteine proteases that play a crucial role in processing viral polyproteins into functional viral proteins. kuleuven.beinotiv.com

The inhibitory activity of 11r is attributed to its α-ketoamide "warhead," which acts as an electrophilic trap for the catalytic cysteine residue in the active site of the protease. inotiv.com This interaction leads to the formation of a reversible covalent thiohemiketal adduct, effectively blocking the enzyme's catalytic activity. inotiv.com Crystal structure analyses of related α-ketoamide inhibitors in complex with viral proteases have confirmed this covalent binding mechanism. mit.edu By inhibiting these key viral enzymes, 11r disrupts the viral replication cycle, preventing the production of new viral particles.

The inhibitory potency of 11r against recombinant viral proteases has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are as follows:

SARS-CoV Mpro: 0.7 µM acs.org

HCoV-NL63 Mpro: 12.3 µM acs.org

EV-A71 3Cpro: 1.7 µM acs.org

CVB3 3Cpro: 0.9 µM acs.org

Evaluation of Efficacy in Different Cell Types and Replicons

The efficacy of this compound has been assessed in various cell types and using viral replicon systems, which allow for the study of viral replication in a biosafe environment. These studies have revealed that the compound's activity can be cell-type dependent. For instance, while 11r and related compounds showed low or submicromolar EC50 values against HCoV-NL63 in LLC-MK2 cells, they were largely inactive in Caco-2 cells. mit.edu Furthermore, 11r was found to be inactive against Coxsackievirus B3 (CVB3) in Vero cells. mit.edu

In replicon-based assays, 11r demonstrated robust activity, which generally correlated well with its performance in virus-infected cell cultures. mit.edu The EC50 values in replicon systems were:

EV-A71 replicon: 0.8 - 0.9 µM acs.org

CVB3 replicon: 0.45 µM acs.org

SARS-CoV replicon: 1.4 µM acs.org

Off-Target Profiling and Selectivity in Cellular Assays (Excluding safety/toxicity)

Studies on the class of α-ketoamides have indicated that these compounds are generally not cytotoxic. mit.edukuleuven.bebiorxiv.org This suggests a degree of selectivity for their viral targets over host cell components. The unique requirement of the targeted viral proteases for a glutamine residue in the P1 position of their substrates contributes to this selectivity, as this is an uncommon feature among human proteases. kuleuven.bebiorxiv.orgbiorxiv.org While specific off-target profiling data for inhibitor 11r is not detailed in the available literature, research on other novel α-ketoamide derivatives has shown high specificity for the viral Mpro compared to a panel of human proteases. bioworld.com

In Vivo Efficacy and Pharmacodynamics in Animal Models (Strictly Non-Human)

Efficacy in Relevant Disease Models (e.g., Rodent Viral Infection Models, Alzheimer's Disease Mouse Models)

There is no publicly available data on the in vivo efficacy of this compound in animal models of viral infections. The original research publication indicated plans to test 11r in small-animal models for MERS and Coxsackievirus-induced pancreatitis; however, the results of these studies have not been reported in the reviewed literature. biorxiv.orgacs.org

Furthermore, there is no evidence in the scientific literature of this compound having been evaluated in any animal models of Alzheimer's Disease.

Target Engagement and Modulation of Biological Markers in Animal Tissues

The primary molecular target of inhibitor 11r is the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.govnih.gov Preclinical studies have confirmed that 11r engages this target in vivo, leading to a significant reduction in viral load and associated pathological markers in respiratory tissues.

In mouse and Syrian hamster models of SARS-CoV-2 infection, oral administration of 11r resulted in a marked decrease in key biological markers of viral replication. Treatment led to significantly reduced lung viral titers and a notable decrease in the presence of viral nucleocapsid protein in lung sections. embopress.org This demonstrates effective target engagement within the primary site of infection, leading to the inhibition of viral replication and a reduction in lung inflammation and injury. researchgate.net The active site of the Mpro is highly conserved across different viral variants, enabling 11r to exhibit potent activity across all variants of concern tested. biorxiv.orgbiorxiv.org

Table 1: Modulation of Biological Markers in Animal Models by this compound

Animal Model Biological Marker Outcome
BALB/c Mice (SARS-CoV-2 MA10 adapted) Lung Viral Titer Significantly reduced
BALB/c Mice (SARS-CoV-2 MA10 adapted) Lung Nucleocapsid Presence Markedly decreased
Syrian Hamsters (SARS-CoV-2 Beta & Delta Variants) Lung Viral RNA Dose-dependent reduction
Syrian Hamsters (SARS-CoV-2 Beta & Delta Variants) Lung Viral Titer Dose-dependent reduction
Syrian Hamsters (SARS-CoV-2 Beta & Delta Variants) Lung Pathology Protection from severe inflammation

Dose-Response Relationships in Animal Models (for Efficacy Studies)

Efficacy studies in various animal models have established a clear dose-response relationship for inhibitor 11r. The extent of viral load reduction in infected animals was directly correlated with the administered dose of the compound.

In a mouse model infected with a mouse-adapted SARS-CoV-2 strain, oral treatment with 11r demonstrated dose-dependent antiviral activity. Similarly, in Syrian hamsters infected with SARS-CoV-2 variants, twice-daily oral administration of 11r resulted in a significant and dose-dependent reduction in both viral RNA copies and infectious virus titers in the lungs. oup.com Higher doses were associated with more profound reductions in viral replication and protection against severe lung pathology. researchgate.net These studies were crucial in establishing the effective dose ranges for subsequent clinical development.

Table 2: Dose-Response Efficacy of this compound in Animal Models

Animal Model SARS-CoV-2 Variant Dose Regimen (Oral) Efficacy Outcome
BALB/c Mice MA10 (adapted) 300 mg/kg Significant reduction in lung viral titer
BALB/c Mice MA10 (adapted) 1000 mg/kg Greater reduction in lung viral titer
Syrian Hamsters Beta (B.1.351) 125 mg/kg, twice daily 15.4% reduction in lung viral RNA
Syrian Hamsters Beta (B.1.351) 250 mg/kg, twice daily 77% reduction in lung viral RNA
Syrian Hamsters Beta (B.1.351) 250 mg/kg, twice daily Complete protection against infection
Syrian Hamsters Delta (B.1.617.2) 250 mg/kg, twice daily Complete protection against infection

Preclinical Pharmacokinetics Related to Efficacy

The preclinical pharmacokinetic profile of inhibitor 11r has been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate these parameters with its antiviral efficacy.

Studies in rats and cynomolgus monkeys revealed moderate plasma clearance and species-dependent oral bioavailability. In rats, the oral bioavailability was moderate, whereas it was low in monkeys, which was attributed primarily to oxidative metabolism in the gastrointestinal tract. nih.govbohrium.com The plasma protein binding of 11r was moderate across rats, monkeys, and humans. nih.govresearchgate.net

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Species Plasma Clearance (mL/min/kg) Half-Life (hours) Oral Bioavailability (%) Unbound Fraction in Plasma
Rat 27.2 5.1 34-50% 0.310
Cynomolgus Monkey 17.1 0.8 8.5% 0.478

Given that the primary site of SARS-CoV-2 infection is the respiratory tract, achieving sufficient drug concentrations in lung tissue is critical for antiviral efficacy. While extensive comparative studies on tissue distribution have not been published, the potent antiviral effects observed in the lungs of animal models suggest that inhibitor 11r achieves therapeutic concentrations in this key tissue. embopress.orgnih.gov The reduction in viral titers and pathological changes in the lungs of treated mice and hamsters provides indirect but strong evidence of lung tropism and accumulation at the site of action. nih.gov Further studies are needed to fully characterize the specific carrier-mediated pathways that may be responsible for the intracellular accumulation of 11r. nih.gov

In vitro studies using liver microsomes and hepatocytes from rats and monkeys were conducted to assess the metabolic stability of inhibitor 11r and identify its metabolites. nih.govresearchgate.net The metabolism was found to be qualitatively similar between these preclinical species and human-derived reagents. nih.gov

The primary route of metabolism involves cytochrome P450 (CYP)-mediated oxidations. nih.gov Prominent metabolites were formed through oxidation at several positions on the molecule, including the P1 pyrrolidinone ring, the P2 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety, and the tertiary-butyl group at the P3 position. nih.govbohrium.com In vitro reaction phenotyping studies identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of 11r. nih.gov The identification of these metabolic pathways in preclinical species was essential for predicting the drug's metabolic fate and understanding its pharmacokinetic limitations, such as the first-pass metabolism observed in monkeys. nih.govbohrium.com

Comparative Analysis and Future Directions of Alpha Ketoamide Inhibitor 11r Research

Comparison of alpha-Ketoamide Inhibitor 11r with Other Inhibitor Classes and Lead Compounds (e.g., Aldehydes, Nitriles, Michael Acceptors)

The development of effective enzyme inhibitors is a cornerstone of modern pharmacology. The choice of the "warhead"—the reactive moiety that interacts with the target enzyme's active site—is critical. The α-ketoamide group, central to inhibitor 11r, represents a class of electrophilic warheads that form reversible covalent bonds with nucleophilic amino acid residues like cysteine or serine. Its properties are often benchmarked against other classes such as aldehydes, nitriles, and Michael acceptors.

The primary mechanism for these inhibitor classes involves the nucleophilic attack by a catalytic residue, typically a cysteine thiolate, on the electrophilic carbon of the warhead. However, the nature of the resulting covalent adduct and the interactions that stabilize it differ significantly.

alpha-Ketoamides: The α-ketoamide warhead reacts with the catalytic cysteine of a protease to form a tetrahedral thiohemiketal adduct. tandfonline.comacs.org A key advantage of the α-ketoamide motif is its ability to engage the target protease's catalytic center through two hydrogen-bonding interactions via its α-keto and amide oxygen atoms. nih.govbiorxiv.org This dual interaction provides enhanced stability to the enzyme-inhibitor complex. For instance, in the complex of inhibitor 11a (a close analog of 11r) with SARS-CoV Mpro, the resulting thiohemiketal's oxygen accepts two hydrogen bonds from the oxyanion hole, while the amide oxygen accepts a hydrogen bond from His41. acs.org This interaction is typically reversible, which can be advantageous in reducing off-target effects compared to irreversible inhibitors. nih.gov

Aldehydes: Peptide aldehydes are also known to form a reversible covalent bond with cysteine proteases, creating a thiohemiacetal. While effective, aldehydes are often associated with lower chemical stability and higher reactivity, which can lead to undesired reactions with other biological nucleophiles, potentially causing toxicity. nih.gov Compared to α-ketoamides, their warheads typically interact with the catalytic center through only one hydrogen bond. nih.gov

Nitriles: Nitriles can also act as reversible covalent inhibitors, forming a thioimidate adduct upon reaction with a catalytic cysteine. This interaction is generally considered reversible and can provide significant potency.

Michael Acceptors: Michael acceptors, such as α,β-unsaturated carbonyls (e.g., acrylamides), are designed to undergo a conjugate addition reaction with a nucleophilic residue like cysteine. nih.gov This process typically forms a stable, irreversible covalent bond. nih.gov While this can lead to high potency and prolonged duration of action, the irreversibility raises concerns about potential immunogenicity and off-target toxicity. nih.gov Like aldehydes, they generally interact with the catalytic center via a single hydrogen bond. biorxiv.org

The key distinction lies in the stability and reversibility of the adduct formed. The α-ketoamide warhead is considered a "privileged" motif because it combines the potency of covalent inhibition with the safety profile of a reversible interaction, stabilized by a more extensive hydrogen bond network than simpler warheads like aldehydes or Michael acceptors. nih.gov

Inhibitor ClassReactive MoietyMechanism of ActionNature of BondKey Active Site Interactions
alpha-Ketoamide-CO-CO-NH-Nucleophilic attack by Cys/Ser to form a thiohemiketal/hemiketalReversible CovalentDual H-bond interactions via α-keto and amide oxygens nih.govbiorxiv.org
Aldehyde-CHONucleophilic attack by Cys/Ser to form a thiohemiacetal/hemiacetalReversible CovalentSingle H-bond interaction nih.gov
Nitrile-CNNucleophilic attack by Cys to form a thioimidateReversible CovalentForms a covalent adduct with the catalytic residue
Michael Acceptorα,β-Unsaturated CarbonylConjugate (Michael) addition by a nucleophile (e.g., Cys)Irreversible CovalentSingle H-bond interaction biorxiv.org

Direct, head-to-head comparisons of the potency of inhibitor 11r with aldehydes, nitriles, and Michael acceptors in the same preclinical models are not extensively documented in single reports. However, the efficacy of the α-ketoamide class, exemplified by 11r, has been well-established.

In a key study, α-ketoamide inhibitor 11r , featuring a cyclohexylmethyl group at the P2 position, was identified as a potent, near-equipotent inhibitor of proteases from three different virus genera. acs.org It displayed low-micromolar EC50 values against a range of enteroviruses, alphacoronaviruses, and betacoronaviruses in cell culture assays. Notably, in Huh7 cells, 11r exhibited potent activity against the Middle East Respiratory Syndrome coronavirus (MERS-CoV) with an activity measured in the three-digit picomolar range. acs.org

Studies on other inhibitor classes have also shown high potency. For example, certain peptide aldehydes have demonstrated significant activity against viral proteases. However, the α-ketoamide class is often favored during lead optimization due to its superior metabolic and chemical stability compared to aldehydes, which can suffer from rapid oxidation or off-target reactions. nih.gov α-Ketoamide derivatives have been found to have comparable potency to their aldehyde counterparts but without the associated toxicity of the highly reactive aldehyde warhead. nih.gov

The following table summarizes the reported preclinical efficacy of the α-ketoamide inhibitor 11r against various viruses.

CompoundVirus TargetCell LineEfficacy (EC50)
This compoundMERS-CoVHuh70.00058 µM (580 pM) acs.org
This compoundSARS-CoVVeroE60.53 µM acs.org
This compoundHuman coronavirus 229E (HCoV-229E)MRC-50.69 µM acs.org
This compoundEnterovirus D68 (EV-D68)HeLa R190.48 µM acs.org
This compoundCoxsackievirus B3 (CV-B3)BGM0.14 µM acs.org

Challenges and Opportunities in the Development of alpha-Ketoamide Inhibitors

Despite their promise, the development of α-ketoamide inhibitors faces several challenges. Many of the highly potent derivatives, including those in early development, are peptidomimetics with a high molecular weight. tandfonline.comresearchgate.net This characteristic can negatively impact pharmacokinetic properties such as oral bioavailability and cell permeability. Furthermore, the peptide-like structure can make them susceptible to proteolytic cleavage, although α-ketoamides are generally more resistant than standard peptides. acs.org Another challenge is the potential for the keto-carbonyl group to be reduced by cytosolic enzymes, limiting metabolic stability. nih.gov

These challenges also present opportunities for medicinal chemists. A significant goal is the design of effective α-ketoamide inhibitors with lower molecular weights and a less peptidomimetic character. tandfonline.com Success in this area would likely lead to compounds with improved drug-like properties. The α-ketoamide scaffold is chemically versatile, allowing for extensive functionalization to optimize potency, selectivity, and pharmacokinetic profiles. rsc.org Exploiting primed-side binding pockets on target enzymes, which are often less explored, offers another strategy to enhance specificity and potency. nih.gov

Potential Conceptual Applications of this compound as a Research Tool or Preclinical Candidate

Given its demonstrated broad-spectrum activity against key viral proteases, α-ketoamide inhibitor 11r serves as a valuable research tool and a strong preclinical candidate. acs.org

As a Research Tool: Inhibitor 11r can be used as a chemical probe to study the structure and function of viral 3C and 3C-like proteases from coronaviruses and enteroviruses. Its potent and specific inhibition allows for the elucidation of the role these enzymes play in the viral replication cycle. Furthermore, 11r and its analogs serve as benchmark compounds for the development and validation of new inhibitors and computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies aimed at predicting the activity of novel α-ketoamides. nih.gov

As a Preclinical Candidate: The potent, picomolar activity of 11r against MERS-CoV in cell culture highlights its potential for further development as a therapeutic agent. acs.org Its broad-spectrum nature suggests it could be a candidate for treating a range of viral diseases, a critical need for pandemic preparedness. Future work would involve testing 11r in small-animal models for efficacy against diseases like MERS or Coxsackievirus-induced pancreatitis. acs.org The development of RAY1216, a more recent α-ketoamide inhibitor that has entered clinical trials, underscores the therapeutic potential of this class of compounds, building on the foundation established by earlier leads like 11r. biorxiv.orgresearchgate.net

Emerging Research Areas and Unexplored Facets of alpha-Ketoamide Inhibitors

Research into α-ketoamide inhibitors is expanding beyond its initial focus on viral proteases. The versatility of the α-ketoamide moiety as a privileged structure in medicinal chemistry is driving its application in new therapeutic areas. acs.org

Emerging research includes the design of α-ketoamides as:

Anticancer Agents: Novel α-keto phenylamide derivatives have been developed as potent inhibitors of the 20S proteasome, a key target in cancer therapy, particularly for hematologic malignancies. nih.govnih.gov

Neurodegenerative Disease Modulators: Research is underway to investigate α-ketoamide-based compounds as modulators of protein aggregation in Alzheimer's disease, indicating a potential new application in neuropharmacology. iitbhu.ac.in

Cell Cycle Regulators: The α-ketoamide scaffold has been used to design inhibitors of Pin1, a peptidyl-prolyl isomerase that plays a critical role in cell cycle regulation and is implicated in cancer and Alzheimer's disease. nih.gov

Antibacterial Agents: The α-ketoamide moiety is being explored for its ability to act as a non-covalent quorum sensing inhibitor in bacteria, which could provide a novel approach to combating antibiotic resistance. nih.gov

Unexplored facets include the systematic investigation of α-ketoamides as inhibitors for a wider range of enzyme classes and the development of non-peptidic, small-molecule α-ketoamides to overcome the pharmacokinetic hurdles associated with current peptidomimetic designs. tandfonline.com

Q & A

Basic Research Questions

Q. What structural features of α-ketoamide inhibitor 11r contribute to its broad-spectrum antiviral activity against coronaviruses and enteroviruses?

  • Methodological Answer : The P2 substituent (cyclohexylmethyl group) in 11r is critical for near-equipotent inhibition across alphacoronaviruses, betacoronaviruses, and enteroviruses. This substituent optimizes interactions with conserved hydrophobic regions in the protease active sites. Comparative crystallographic studies (e.g., PDB 6LU7 and 5N5O) reveal that the α-ketoamide warhead forms a covalent bond with the catalytic cysteine (C145 in SARS-CoV-2 Mpro), while the cyclohexylmethyl group occupies the S2 pocket, enhancing binding affinity .

Q. How are in vitro antiviral assays designed to evaluate the efficacy of 11r against SARS-CoV-2 and related viruses?

  • Methodological Answer : Antiviral activity is typically assessed using viral replicon systems and infected cell cultures (e.g., Huh7 cells). EC50 values are determined via plaque reduction assays or RT-qPCR quantification of viral RNA. Cytotoxicity is evaluated in parallel using cell viability assays (e.g., MTT or CCK-8) to ensure selectivity indices >10. For 11r, EC50 values in the low-micromolar range against enteroviruses and three-digit picomolar activity against MERS-CoV highlight its potency .

Q. Which computational tools are used to model 11r’s binding interactions with viral proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are employed to predict binding modes. Grid boxes are constructed around the co-crystallized α-ketoamide inhibitors (e.g., in PDB 6LU7). Visualization tools like UCSF Chimera or PyMol validate hydrogen bonding, hydrophobic contacts, and covalent interactions with catalytic residues. Energy minimization using Universal Force Field (UFF) optimizes ligand conformations .

Advanced Research Questions

Q. How do conflicting data on 11r’s activity across different coronavirus strains inform resistance mechanisms?

  • Methodological Answer : Discrepancies in EC50 values (e.g., picomolar vs. micromolar) may arise from protease mutations (e.g., M49I or E166V in Mpro) that alter binding pocket geometry. Site-directed mutagenesis coupled with enzymatic assays (e.g., FRET-based protease activity) identifies resistance-associated mutations. Structural superposition of wild-type and mutant proteases (PDB 6Y2G vs. 6Y2F) reveals steric clashes or reduced hydrogen bonding with 11r .

Q. What strategies are used to enhance 11r’s selectivity for viral proteases over host proteases?

  • Methodological Answer : Selectivity is improved by modifying the P3-P4 backbone to reduce off-target interactions. For example, replacing γ-lactam moieties with cinnamamido groups minimizes binding to human cathepsins. Competitive inhibition assays using recombinant host proteases (e.g., calpain or caspase-3) quantify selectivity ratios. Crystallographic data (PDB 5N5O) confirm that 11r’s cyclohexylmethyl group avoids conserved host protease residues .

Q. How can cryo-EM or X-ray crystallography resolve dynamic binding modes of 11r during protease inhibition?

  • Methodological Answer : Time-resolved crystallography at synchrotron facilities captures intermediate states of 11r’s covalent binding to Mpro. Soaking experiments with 11r in pre-formed protease crystals (e.g., PDB 6LU7) at varying pH and temperature conditions reveal conformational changes. Cryo-EM (e.g., 2.2 Å resolution for 6Y2G) visualizes large-scale dynamics, such as flap closure upon inhibitor binding .

Q. What pharmacodynamic synergies exist between 11r and other antiviral agents (e.g., remdesivir)?

  • Methodological Answer : Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergies. In vitro models infected with SARS-CoV-2 are treated with 11r and remdesivir at fixed ratios. Viral load reduction and protease inhibition are measured via RT-qPCR and FRET assays, respectively. Synergistic effects are observed when CI <1, often due to complementary mechanisms: 11r blocks polyprotein processing, while remdesivir inhibits RNA replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.